1-Phenylcyclopropene

Synthetic Methodology Reagent Purity Cyclopropene Synthesis

1-Phenylcyclopropene is a strained C₉H₈ cyclopropene derivative featuring a phenyl group at the 1-position, with a calculated LogP of 2.3 and a molecular weight of 116.16 g/mol. Its synthesis is classically achieved by treating 1,1,2-tribromo-2-phenylcyclopropane with 2.5 equivalents of methyllithium in an aprotic solvent such as hexane, followed by protonation.

Molecular Formula C9H8
Molecular Weight 116.16 g/mol
Cat. No. B1246164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropene
Synonyms1-phenylcyclopropene
Molecular FormulaC9H8
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1C=C1C2=CC=CC=C2
InChIInChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-6H,7H2
InChIKeyLBCHQFXYWAJYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopropene: Core Chemical Properties, CAS 86659-36-1 and Synthesis Background for Sourcing Decisions


1-Phenylcyclopropene is a strained C₉H₈ cyclopropene derivative featuring a phenyl group at the 1-position, with a calculated LogP of 2.3 and a molecular weight of 116.16 g/mol [1]. Its synthesis is classically achieved by treating 1,1,2-tribromo-2-phenylcyclopropane with 2.5 equivalents of methyllithium in an aprotic solvent such as hexane, followed by protonation [2]. This dehydrohalogenation route generates a highly reactive, non-conjugated cyclic alkene that participates in a variety of cycloaddition and ene reactions, primarily driven by the release of significant ring strain [3].

Why Generic 1-Phenylcyclopropene Sourcing or Substitution with Other Cyclopropenes Carries Performance Risk


Generic substitution among cyclopropenes is scientifically unsound due to the profound influence of substituent identity and position on reaction pathways and outcomes. While the parent cyclopropene and 1-methylcyclopropene are established as highly unstable, even explosive at room temperature in purified states, 1-phenylcyclopropene exhibits a distinct stability profile that enables its isolation and use as a defined synthetic reagent [1]. Furthermore, the presence of the phenyl group fundamentally alters the electronic character of the ring, enabling unique crossed [2+2] cycloadditions with halogenated analogs that are not observed for other substitution patterns [2]. Simply procuring 'a cyclopropene' without confirming the specific phenyl-substituted isomer therefore introduces significant risk of divergent reactivity, unmanageable safety profiles, and failure to achieve documented synthetic yields, underscoring the need for a detailed quantitative assessment of its specific differentiation [3].

Quantitative Differentiators of 1-Phenylcyclopropene Against Closest Analogs: A Procurement-Focused Evidence Review


Synthesis Yield and Purity Profile Comparison vs. 1-Methylcyclopropene

The dehydrohalogenation of 1,1,2-tribromo-2-phenylcyclopropane to yield 1-phenylcyclopropene proceeds under controlled conditions (2.5 equiv MeLi in hexane) to give a product that can be isolated and characterized without explosion risk [1]. In contrast, the agricultural commodity 1-methylcyclopropene (1-MCP) is known to be 'so unstable that it may explode at room temperature when it is purified at a high concentration' and is typically generated in dilute form or as a gas [2]. The ability to procure 1-phenylcyclopropene as a stable, weighable solid or liquid (b.p. ~164.7 °C) directly impacts laboratory safety protocols and the feasibility of stoichiometric reactions where precise molar equivalents are critical .

Synthetic Methodology Reagent Purity Cyclopropene Synthesis

Crossed [2+2] Cycloaddition Efficiency with 1-Bromo-2-phenylcyclopropene

A designed crossed [2+2] cycloaddition between 1-phenylcyclopropene and 1-bromo-2-phenylcyclopropene yields a specific crossed adduct in a one-pot procedure, isolated at 40% yield after treatment of 1,1,2-tribromocyclopropane with 1.5 equivalents of methyllithium followed by slow protonation [1]. This contrasts with the behavior of 1-bromo-2-phenylcyclopropene alone, which undergoes exclusive [2+2] homodimerization to a different tricyclohexane derivative [2]. The ability to achieve a 40% yield of the crossed adduct from a one-pot mixture of precursors provides a defined, quantifiable advantage over other cyclopropene pairs (e.g., 3,3-dimethylcyclopropene/1-methylcyclopropene) for which similar designed crossed cycloadditions are not reported, highlighting its utility in synthesizing unsymmetrical, highly functionalized polycycles [3].

Cycloaddition C-C Bond Formation Strained Molecule Synthesis

Efficacy as a Substrate in 1,3-Dipolar Cycloaddition Trapping

In a systematic study of cyclopropene dipolarophiles, 1-phenylcyclopropene was successfully captured by the stable ninhydrin-derived azomethine ylide (DHPO), enabling the synthesis of spiro[cyclopropa[a]pyrrolizine-2,2′-indene] derivatives [1]. This places it within an elite class of highly strained alkenes, alongside parent cyclopropene and 1-methylcyclopropene, that can be effectively intercepted by DHPO before undergoing self-dimerization or decomposition [2]. While specific comparative rate constants for this cycloaddition are not available, the successful isolation of adducts confirms its sufficient lifetime and reactivity profile. In contrast, 1,2-diphenylcyclopropenes (e.g., 3-nitro-1,2-diphenylcyclopropene) preferentially undergo nucleophilic substitution with alcohols/thiols under similar conditions rather than cycloaddition, underscoring the unique electrophilic character of 1-phenylcyclopropene that makes it a preferred choice for accessing cyclopropa[a]pyrrolizine cores [3].

1,3-Dipolar Cycloaddition Reagent Trapping Heterocycle Synthesis

Ene Trimerization Pathway Selectivity vs. 1-Trimethylsilyl-2-phenylcyclopropene

1-Phenylcyclopropene undergoes a defined ene trimerization sequence: initial ene dimerization followed by an ene reaction of the dimer with monomeric 1-phenylcyclopropene to give an ene trimer [1]. This contrasts with the behavior of the closely related 1-trimethylsilyl-2-phenylcyclopropene, which is reported to undergo tetramerization via ene dimerizations to generate two different ene dimers (exo- and endo-forms), followed by a crossed coupling to give a triene tetramer [2]. The different oligomerization outcome (trimer vs. tetramer) demonstrates that the specific substitution pattern on the cyclopropene ring dictates the degree of oligomerization and the complexity of the product mixture, making 1-phenylcyclopropene the cleaner choice for accessing defined ene trimers.

Ene Reaction Oligomerization Reaction Pathway Control

Recommended Research Applications for 1-Phenylcyclopropene Based on Quantified Differentiation


Synthesis of Unsymmetrical Polycyclic Frameworks via Crossed [2+2] Cycloaddition

Procurement of 1-phenylcyclopropene is essential for research groups aiming to synthesize unsymmetrical bicyclo[3.1.0.0²,⁴]hexane derivatives or o-terphenyl precursors via a designed crossed [2+2] cycloaddition with 1-bromo-2-phenylcyclopropene, a transformation that achieves a 40% isolated yield in one-pot and is not achievable via homodimerization of either component [1].

Preparation of Spiro[cyclopropa[a]pyrrolizine] Heterocycles via 1,3-Dipolar Cycloaddition

1-Phenylcyclopropene should be the reagent of choice for chemists constructing spiro[cyclopropa[a]pyrrolizine-2,2′-indene] cores, as it is a validated substrate for DHPO azomethine ylide trapping, unlike 1,2-diphenylcyclopropenes which undergo competing nucleophilic substitution pathways under identical conditions [2].

Controlled Synthesis of Ene Trimers for Oligomer Building Blocks

For materials scientists or synthetic chemists requiring defined ene oligomers, 1-phenylcyclopropene provides a predictable trimerization pathway, in contrast to analogs like 1-trimethylsilyl-2-phenylcyclopropene that undergo more complex tetramerizations, offering a cleaner route to a single ene trimer product [3].

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